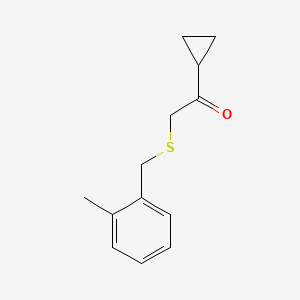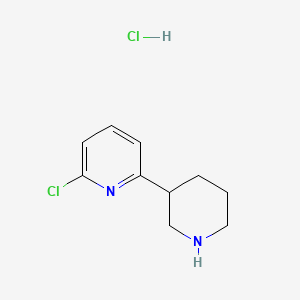
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2. It is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry. This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may yield a fully saturated piperidine ring.
科学的研究の応用
2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride.
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Chloro-5-(piperidin-3-yl)pyridine: A structural isomer with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C10H14Cl2N2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
2-chloro-6-piperidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H |
InChIキー |
RVPFGLCHJQGLNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=NC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


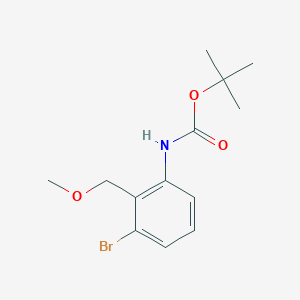
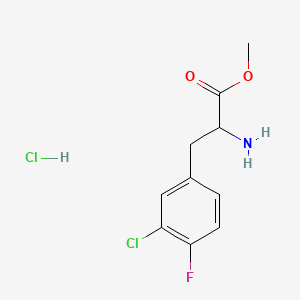
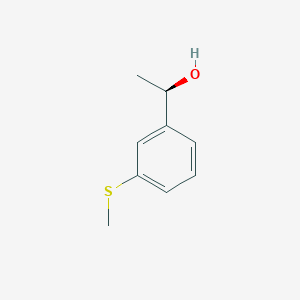
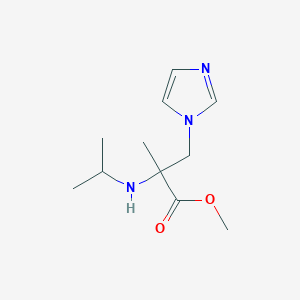
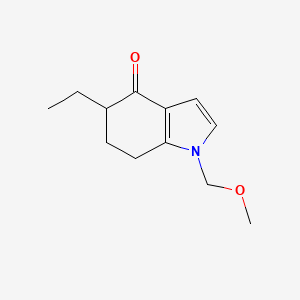
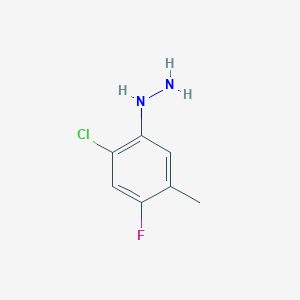
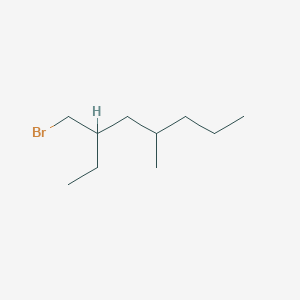

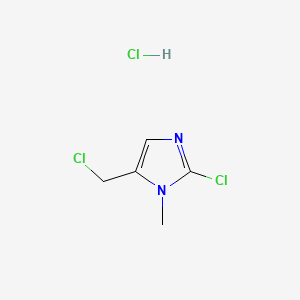

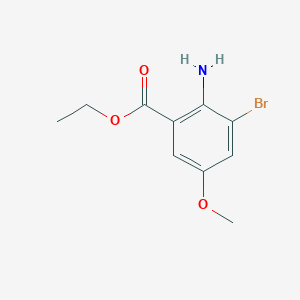

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
